![molecular formula C22H18Cl2N2O5S B067528 Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate CAS No. 188201-16-3](/img/structure/B67528.png)
Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of carbamoylsulfonamide derivatives, such as "Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate," involves extensive intra- and intermolecular hydrogen bonds, crucial for stabilizing their structure. These compounds are synthesized from 3-(bromomethyl)-1,2-benzisoxazole by reaction with sodium bisulfite, followed by chlorination and amination, indicating a multi-step process that includes formation of sulfonamide groups hydrogen bonded via N and O atoms to form chains of molecules (Siddiqui et al., 2008).
Molecular Structure Analysis
The molecular structure of carbamoylsulfonamide derivatives is characterized by the presence of sulfonamide and carbamoyl groups that engage in hydrogen bonding, contributing to the formation of polymeric chains. This intricate network of hydrogen bonds plays a vital role in the stability and functionality of these compounds (Siddiqui et al., 2008).
Chemical Reactions and Properties
Carbamoylsulfonamide derivatives participate in various chemical reactions, including nucleophilic addition under basic conditions leading to dihydro derivatives or in acidic media leading to rearomatized products. The reactivity towards sulfur- and oxygen-containing nucleophiles indicates a flexible chemical behavior, which is essential for the development of potential medicinal applications (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization patterns, are influenced by their molecular structure. For example, the presence of extensive hydrogen bonding can lead to specific crystalline formations, which are essential for understanding the compound's behavior under various conditions. The characterization of such properties requires detailed analytical techniques, including X-ray crystallography (Kavitha et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity parameters and the ability to form specific products through reactions with nucleophiles, are pivotal in determining the potential applications of carbamoylsulfonamide derivatives. Studies have shown that modifications to the molecular structure, such as the introduction of halogen atoms or sulfamoyl groups, significantly affect these properties, influencing their activity and applicability in various fields (Uno et al., 1979).
properties
IUPAC Name |
(2-amino-2-oxoethyl) 3-[benzyl-(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O5S/c23-17-7-9-18(10-8-17)26(13-15-4-2-1-3-5-15)32(29,30)20-12-16(6-11-19(20)24)22(28)31-14-21(25)27/h1-12H,13-14H2,(H2,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIUTJBYUHKEGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)OCC(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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